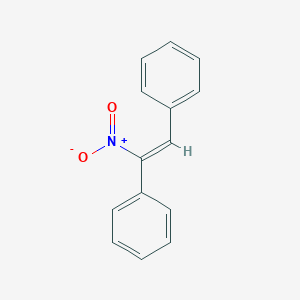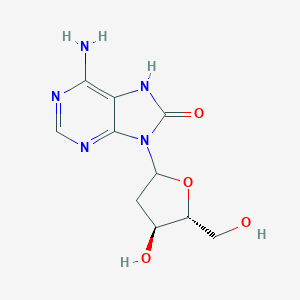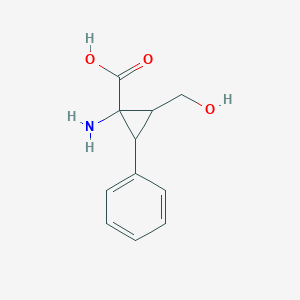
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid (ACPC) is a cyclic amino acid with a cyclopropane ring structure. It is a non-proteinogenic amino acid that has been used in scientific research for its unique properties. ACPC has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid is not fully understood. However, it has been found to modulate the activity of the neurotransmitter glutamate. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been found to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Efectos Bioquímicos Y Fisiológicos
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has also been found to have low toxicity, making it a safe compound to work with. However, 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has some limitations as well. It has poor water solubility, which can make it difficult to work with in aqueous solutions. Additionally, 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid. One area of research is the development of new synthesis methods to improve the yield and purity of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid. Another area of research is the development of new therapeutic applications for 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid and its effects on the brain and nervous system.
Métodos De Síntesis
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid can be synthesized through a variety of methods. One common method involves the reaction of cyclopropane carboxylic acid with formaldehyde and ammonia. Another method involves the reaction of phenylcyclopropane with formaldehyde and ammonia. Both methods result in the formation of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been studied for its ability to treat various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of addiction and depression.
Propiedades
Número CAS |
146400-26-2 |
|---|---|
Nombre del producto |
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
1-amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)8(6-13)9(11)7-4-2-1-3-5-7/h1-5,8-9,13H,6,12H2,(H,14,15) |
Clave InChI |
VWAVIJVMDVMTKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C2(C(=O)O)N)CO |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2(C(=O)O)N)CO |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-3-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



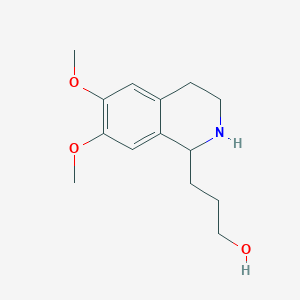
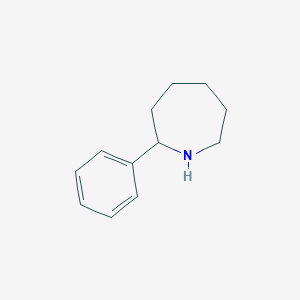
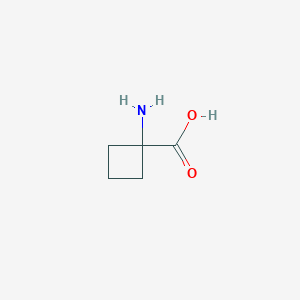

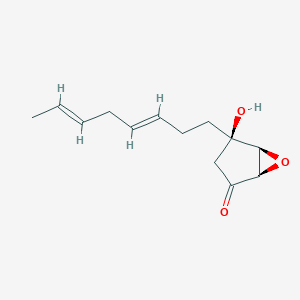
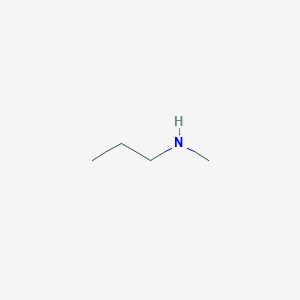
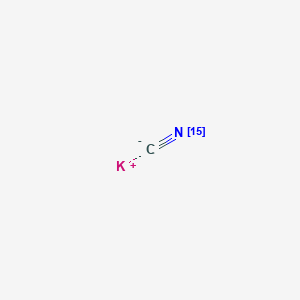
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
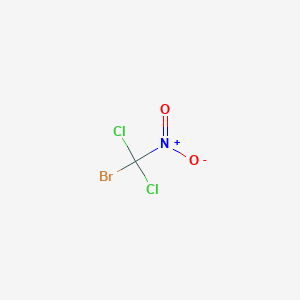
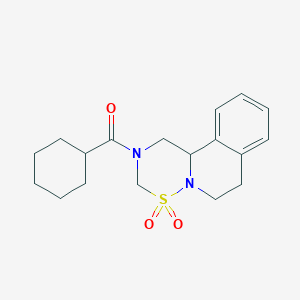
![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)
